molecular formula C7H15ClN2O2S B14262396 N-(2-Chloroethyl)piperidine-1-sulfonamide CAS No. 181762-06-1

N-(2-Chloroethyl)piperidine-1-sulfonamide

Cat. No.: B14262396
CAS No.: 181762-06-1
M. Wt: 226.73 g/mol
InChI Key: VLOSJYCZVCAPPQ-UHFFFAOYSA-N
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Description

N-(2-Chloroethyl)piperidine-1-sulfonamide is an organic compound with the chemical formula C7H14ClN. It is a colorless to pale yellow liquid with a pungent odor. This compound is widely used in organic synthesis and serves as an intermediate and catalyst in various chemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(2-Chloroethyl)piperidine-1-sulfonamide is typically synthesized through the reaction of 4-piperidinol and 2-chloroethanol under alkaline conditions . The product is then purified through extraction, crystallization, and purification processes.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactions under controlled conditions to ensure high yield and purity. The process includes the use of advanced purification techniques to remove impurities and achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

N-(2-Chloroethyl)piperidine-1-sulfonamide undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce sulfoxides or sulfones, while reduction may yield amines or alcohols .

Mechanism of Action

The mechanism of action of N-(2-Chloroethyl)piperidine-1-sulfonamide involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules and altering their function. This can lead to changes in cellular processes and biochemical pathways, ultimately resulting in the desired chemical or biological outcome .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-Chloroethyl)piperidine-1-sulfonamide is unique due to its sulfonamide group, which imparts distinct chemical and biological properties. This makes it particularly valuable in organic synthesis and pharmaceutical applications .

Properties

CAS No.

181762-06-1

Molecular Formula

C7H15ClN2O2S

Molecular Weight

226.73 g/mol

IUPAC Name

N-(2-chloroethyl)piperidine-1-sulfonamide

InChI

InChI=1S/C7H15ClN2O2S/c8-4-5-9-13(11,12)10-6-2-1-3-7-10/h9H,1-7H2

InChI Key

VLOSJYCZVCAPPQ-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)S(=O)(=O)NCCCl

Origin of Product

United States

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